molecular formula C13H18N2O2 B108858 p-Coumaroylputrescine CAS No. 34136-53-3

p-Coumaroylputrescine

Cat. No.: B108858
CAS No.: 34136-53-3
M. Wt: 234.29 g/mol
InChI Key: CJHDBEPXEKGBDW-VMPITWQZSA-N
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Description

p-Coumaroylputrescine is a phenolic amide compound found in various plants. It is a conjugate of p-coumaric acid and putrescine, a biogenic polyamine. This compound is known for its role in plant defense mechanisms, particularly in response to herbivore attacks. It has been identified in several plant species, including rice (Oryza sativa) and maize (Zea mays), where it accumulates significantly under stress conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Coumaroylputrescine typically involves the conjugation of p-coumaric acid with putrescine. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of specific enzymes that catalyze the formation of the amide bond between p-coumaric acid and putrescine. Chemical synthesis, on the other hand, can be carried out using standard amide coupling reagents such as carbodiimides in the presence of a base .

Industrial Production Methods: Industrial production of this compound is less common, but it can be extracted from plant sources using polar solvents such as methylene chloride, ethanol, or chloroform/methanol mixtures. Accelerated solvent extraction techniques have been shown to enhance the yield of this compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: p-Coumaroylputrescine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the phenolic hydroxyl group and the amide bond.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield corresponding alcohols or amines.

Scientific Research Applications

p-Coumaroylputrescine has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Coumaroylputrescine involves its role as a defense metabolite in plants. It is synthesized in response to herbivore attacks and other stress conditions. The compound interacts with specific molecular targets, including enzymes and receptors involved in plant defense pathways. It helps in the accumulation of phytoalexins and the release of volatile signals that deter herbivores and attract natural predators of the herbivores .

Comparison with Similar Compounds

Comparison: p-Coumaroylputrescine is unique due to its specific conjugation of p-coumaric acid with putrescine, which imparts distinct chemical and biological properties. Compared to feruloylputrescine and diferuloylputrescine, this compound has a different phenolic acid component, leading to variations in its reactivity and role in plant defense .

Properties

IUPAC Name

(E)-N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-9-1-2-10-15-13(17)8-5-11-3-6-12(16)7-4-11/h3-8,16H,1-2,9-10,14H2,(H,15,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHDBEPXEKGBDW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34136-53-3, 188257-45-6
Record name 2-Propenamide, N-(4-aminobutyl)-3-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-trans-p-Coumaroylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188257456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-TRANS-P-COUMAROYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPB80HY2O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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